4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide
Description
The chemical compound 4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide is of significant interest in various chemical and pharmaceutical research areas due to its unique structure and potential applications. The compound's complexity and the presence of dichlorophenoxy and dimethylphenyl groups suggest a versatile reactivity profile and a wide range of possible interactions and transformations.
Synthesis Analysis
The synthesis of compounds related to 4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide involves multiple steps, including condensation, cyclization, and hydrolysis reactions. For instance, compounds with similar structures have been synthesized starting from dichlorobenzaldehydes, indicating the possibility of using halogenated precursors for introducing dichlorophenoxy functionalities (Zhou Bang-chan, 2014).
Molecular Structure Analysis
Structural analysis of related compounds has been conducted using various spectroscopic techniques, including MS and ^1H-NMR, ensuring the target compound's purity and confirming its structural integrity. The determination of crystal structures through X-ray diffraction methods has also been essential for understanding the molecular geometry and electronic distribution (Huang Ming-zhi et al., 2005).
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-5-3-6-13(2)18(12)21-17(22)7-4-10-23-16-9-8-14(19)11-15(16)20/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYOMUOPCHYFEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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